molecular formula C11H11BrN2O4 B1499182 N-(5-Bromo-2-nitrophenyl)-L-proline CAS No. 305790-76-5

N-(5-Bromo-2-nitrophenyl)-L-proline

Cat. No.: B1499182
CAS No.: 305790-76-5
M. Wt: 315.12 g/mol
InChI Key: LMUCMGNPURRICW-VIFPVBQESA-N
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Description

N-(5-Bromo-2-nitrophenyl)-L-proline (CAS: 305790-76-5, molecular formula: C₁₁H₁₁BrN₂O₄) is an L-proline derivative featuring a 5-bromo-2-nitrophenyl substituent. This compound combines the chiral properties of L-proline with the electron-withdrawing effects of bromo and nitro groups, making it relevant in pharmaceutical synthesis and chiral separation applications . Its structure includes a proline backbone (a secondary amine in a five-membered pyrrolidine ring with a carboxylic acid group) modified by the aromatic substituent, which influences its physicochemical and stereochemical properties.

Properties

CAS No.

305790-76-5

Molecular Formula

C11H11BrN2O4

Molecular Weight

315.12 g/mol

IUPAC Name

(2S)-1-(5-bromo-2-nitrophenyl)pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C11H11BrN2O4/c12-7-3-4-8(14(17)18)10(6-7)13-5-1-2-9(13)11(15)16/h3-4,6,9H,1-2,5H2,(H,15,16)/t9-/m0/s1

InChI Key

LMUCMGNPURRICW-VIFPVBQESA-N

SMILES

C1CC(N(C1)C2=C(C=CC(=C2)Br)[N+](=O)[O-])C(=O)O

Isomeric SMILES

C1C[C@H](N(C1)C2=C(C=CC(=C2)Br)[N+](=O)[O-])C(=O)O

Canonical SMILES

C1CC(N(C1)C2=C(C=CC(=C2)Br)[N+](=O)[O-])C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

1-(5-Bromo-2-nitrophenyl)pyrrolidine (CAS: 1033201-57-8)

  • Molecular Formula : C₁₀H₁₁BrN₂O₂
  • Key Differences :
    • Replaces L-proline’s carboxylic acid group with a simpler pyrrolidine ring.
    • Lacks chirality due to the absence of L-proline’s stereocenter.
  • Applications: Used as a medical intermediate, but its non-chiral nature limits utility in enantioselective processes .
  • Physicochemical Properties : Lower molecular weight (287.11 g/mol) compared to the target compound (331.13 g/mol), likely resulting in higher volatility and altered solubility.

(5-Bromo-2-nitrophenyl)methanamine Hydrochloride (CAS: 2703756-67-4)

  • Molecular Formula : C₇H₈BrClN₂O₂
  • Key Differences :
    • Features a primary amine (-CH₂NH₂) instead of the proline backbone.
    • Exists as a hydrochloride salt, enhancing solubility in polar solvents.
  • Applications : Simpler structure suits it for straightforward organic synthesis intermediates .

N-Methylphosphonate-L-proline

  • Synthetic Route : Synthesized via phosphorylation of L-proline (Scheme 2 in ).
  • Key Differences :
    • Replaces the carboxylic acid group with a methylphosphonate moiety.
    • Enhanced metal-chelating ability due to the phosphonate group, unlike the bromo-nitro derivative .
  • Applications: Potential use in coordination chemistry or as a protease inhibitor, diverging from the target compound’s roles.

N-{5-Bromo-2-nitrophenyl}acetamide

  • Relation : Downstream product derived from 3-bromoaniline ().
  • Key Differences :
    • Acetamide group instead of proline, eliminating chirality and cyclic structure.
  • Applications : Primarily an intermediate in pharmaceutical synthesis, lacking enantioselective utility .

Structural and Functional Analysis

Electronic and Steric Effects

  • Bromo and Nitro Groups : Both substituents are meta- and para-directing, deactivating the aromatic ring. This reduces electrophilic substitution reactivity but enhances stability toward oxidation .
  • Steric Hindrance : The bulky 5-bromo-2-nitrophenyl group in the target compound may impede interactions in chiral stationary phases (CSPs), unlike smaller derivatives like (5-Bromo-2-nitrophenyl)methanamine .

Chirality and Separation Performance

  • L-Proline Backbone: The target compound’s chirality enables its use in CSPs for separating racemic mixtures.
  • Comparison to Non-Chiral Analogues: Compounds like 1-(5-Bromo-2-nitrophenyl)pyrrolidine lack enantioselective utility, underscoring the critical role of L-proline’s stereocenter .

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